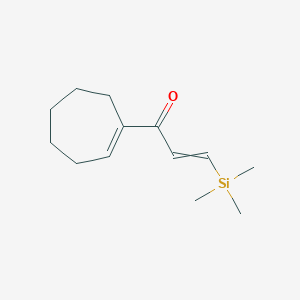
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one is an organic compound characterized by a cycloheptene ring attached to a trimethylsilyl group and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the reaction of cycloheptene with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions include:
Temperature: Typically between 50-100°C
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium or platinum-based catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as halides or organometallic compounds.
Major Products
Oxidation: Epoxides, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohex-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
- 1-(Cyclopent-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
- 1-(Cyclooct-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one
Uniqueness
1-(Cyclohept-1-en-1-yl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to its seven-membered cycloheptene ring, which imparts distinct chemical and physical properties compared to its analogs with smaller or larger ring sizes
Properties
CAS No. |
81255-88-1 |
|---|---|
Molecular Formula |
C13H22OSi |
Molecular Weight |
222.40 g/mol |
IUPAC Name |
1-(cyclohepten-1-yl)-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C13H22OSi/c1-15(2,3)11-10-13(14)12-8-6-4-5-7-9-12/h8,10-11H,4-7,9H2,1-3H3 |
InChI Key |
SYKQQDBFGYTAQO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC(=O)C1=CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
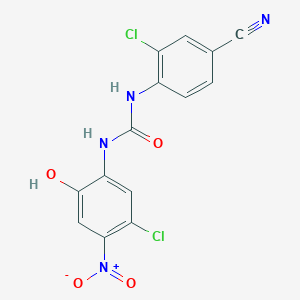
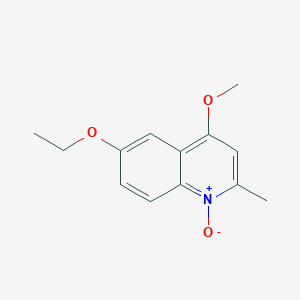
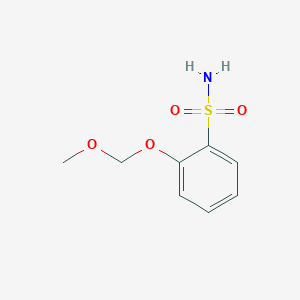
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
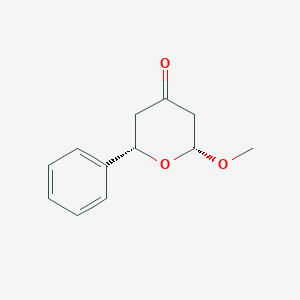
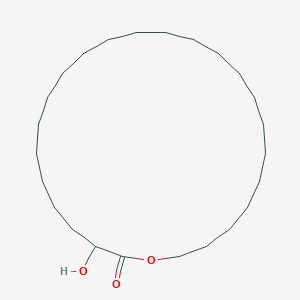
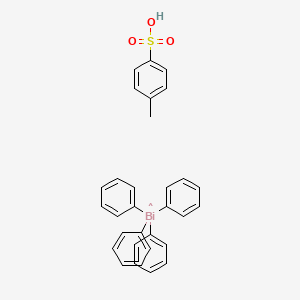

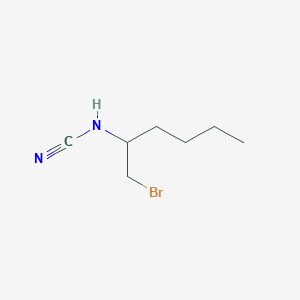
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
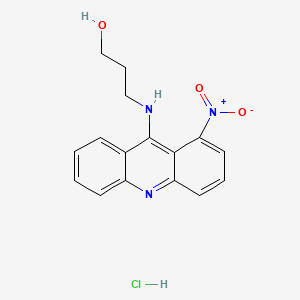
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
